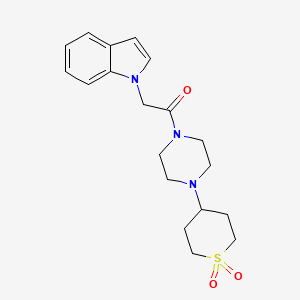
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature and research findings.
Structural Overview
The structure of the compound includes several notable features:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Thiopyran Moiety : The dioxidotetrahydrothiopyran structure is significant for its potential pharmacological effects.
- Indole Derivative : The presence of the indole ring suggests possible interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂S |
| Molecular Weight | 270.36 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 415.7±40.0 °C |
| LogP | -0.95 |
The biological activity of this compound can be inferred from its structural components. Similar compounds have been shown to exhibit various pharmacological effects, including:
- CNS Activity : Compounds with piperazine rings often demonstrate anxiolytic and antidepressant properties.
- Antimicrobial Effects : The thiopyran moiety may contribute to antibacterial and antifungal activities.
- Anti-inflammatory Properties : Indole derivatives are frequently associated with anti-inflammatory effects through modulation of signaling pathways.
Predicted Activities
Using computational tools like PASS (Prediction of Activity Spectra for Substances), the compound's potential activities can be predicted based on its molecular structure. Expected activities include:
- Antiviral
- Antimicrobial
- Anticancer
Case Study 1: Antiviral Activity
Research has demonstrated that compounds with similar structures exhibit significant antiviral properties against herpesviruses, including HSV-1 and HSV-2. The mechanism often involves inhibition of viral DNA polymerase, leading to reduced viral replication.
Case Study 2: Antimicrobial Efficacy
A study investigated the antimicrobial activity of related thiopyran compounds against various bacterial strains. Results indicated that these compounds could inhibit growth at low concentrations, suggesting a potential therapeutic application in treating bacterial infections.
Case Study 3: CNS Effects
In a behavioral study, piperazine derivatives were evaluated for their effects on anxiety-like behaviors in animal models. The results indicated that these compounds could reduce anxiety levels, supporting their potential use in treating anxiety disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperazine | Piperazine ring | CNS activity, anxiolytic |
| Tetrahydrothiopyran | Thiopyran ring | Antibacterial effects |
| Indole Derivatives | Indole ring | Anti-inflammatory, anticancer |
The unique combination of structural features in This compound suggests it may exhibit synergistic effects not seen in simpler analogs.
Eigenschaften
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c23-19(15-22-8-5-16-3-1-2-4-18(16)22)21-11-9-20(10-12-21)17-6-13-26(24,25)14-7-17/h1-5,8,17H,6-7,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDMQEVKJINAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














